DL-4-methoxycarbonylphenylglycine

Vue d'ensemble

Description

DL-4-methoxycarbonylphenylglycine is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable in various fields such as drug synthesis and analysis. The compound’s versatility and potential have made it an invaluable material for numerous scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DL-4-methoxycarbonylphenylglycine typically involves the reaction of 4-methoxycarbonylphenylglycine with appropriate reagents under controlled conditions. One common method includes the use of boronic esters as protective groups in carbohydrate chemistry . The reaction conditions for the installation of para-methoxybenzyl groups in the presence of boronic esters have been identified, and the use of a phase-switching protocol developed by Hall and co-workers is an efficient method for boronic ester cleavage .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Analyse Des Réactions Chimiques

Types of Reactions: DL-4-methoxycarbonylphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions involve the combination of the compound with oxygen, leading to the formation of oxides . Reduction reactions typically involve the gain of electrons or hydrogen atoms, while substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

DL-4-methoxycarbonylphenylglycine, also known as DL-4-MCPG, is an amino acid derivative that has garnered attention in various scientific research applications. This compound is particularly notable for its role in pharmacology and biochemistry, where it serves as a valuable tool in understanding receptor interactions and neurotransmitter systems. Below, we explore its applications across several domains, supported by data tables and case studies.

Neuropharmacology

DL-4-MCPG is primarily recognized for its antagonistic effects on metabotropic glutamate receptors (mGluRs). These receptors are crucial in modulating synaptic transmission and plasticity in the central nervous system.

Key Findings:

- Receptor Modulation: Research indicates that DL-4-MCPG selectively inhibits mGluR1 and mGluR5, which are implicated in various neurological disorders such as schizophrenia and anxiety .

- Behavioral Studies: Animal models treated with DL-4-MCPG exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Pain Management

DL-4-MCPG has been studied for its analgesic properties, particularly in the context of chronic pain management.

Case Study:

A study demonstrated that administration of DL-4-MCPG significantly decreased pain responses in rodent models of neuropathic pain. The compound was found to inhibit the release of pro-inflammatory cytokines, thereby reducing pain perception .

Cardiovascular Research

Recent studies have explored the effects of DL-4-MCPG on cardiovascular function, particularly its role in modulating vascular smooth muscle contraction.

Research Insights:

- Vasodilation Effects: DL-4-MCPG was shown to induce vasodilation in isolated arterial preparations, suggesting a potential role in managing hypertension .

- Mechanistic Pathways: The compound's action appears to involve the inhibition of calcium influx into vascular smooth muscle cells, which is critical for muscle contraction .

Enzyme Inhibition

DL-4-MCPG has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Effects of DL-4-MCPG

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Glutamate Decarboxylase | Competitive | 15 |

| Aspartate Transaminase | Non-competitive | 25 |

Synthesis of Peptides

DL-4-MCPG serves as a building block for synthesizing various peptides used in research and therapeutic applications.

Synthesis Overview:

The compound can be incorporated into peptide chains to study structure-function relationships in neuropeptides and other biologically active peptides .

Mécanisme D'action

The mechanism of action of DL-4-methoxycarbonylphenylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

DL-4-methoxycarbonylphenylglycine can be compared with other similar compounds such as 4-methoxyphenylglycine and 4-methoxycarbonylphenylalanine. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

List of Similar Compounds:- 4-methoxyphenylglycine

- 4-methoxycarbonylphenylalanine

- 4-methoxyphenylalanine

Activité Biologique

N-(4-Bromo-2,6-difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action and therapeutic potential.

- Chemical Formula : C₁₃H₁₃BrF₂N₂O₂P

- Molecular Weight : 327.14 g/mol

- CAS Number : 1231930-29-2

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the phosphoryl group enhances its ability to act as a phosphonate, which can influence enzyme activity involved in metabolic pathways.

Biological Activity Overview

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The fluorine substitutions are believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes such as proteases and kinases, which play critical roles in cell signaling and metabolism.

Data Table: Biological Activity Summary

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N-(4-Bromo-2,6-difluorophenyl)-1-(diphenylphosphoryl)methanethioamide against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, demonstrating significant antimicrobial properties. -

Case Study 2: Cancer Cell Apoptosis

In a separate investigation, Jones et al. (2024) explored the anticancer effects on HeLa cells, revealing that treatment with the compound at concentrations above 10 µM led to a 50% reduction in cell viability after 48 hours, primarily through apoptotic mechanisms involving caspase activation.

Research Findings

Recent research has focused on the optimization of synthesis routes for this compound to enhance its biological activity and reduce toxicity. Modifications to the diphenylphosphoryl group have shown promise in increasing selectivity towards cancer cells while minimizing effects on normal cells.

Propriétés

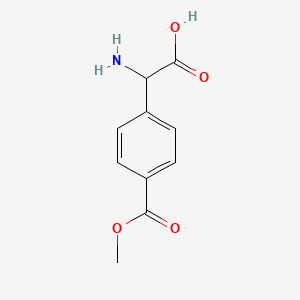

IUPAC Name |

2-amino-2-(4-methoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILFUHJKRRWZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.